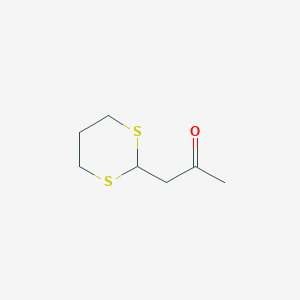

2-Propanone, 1-(1,3-dithian-2-yl)-

Description

BenchChem offers high-quality 2-Propanone, 1-(1,3-dithian-2-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanone, 1-(1,3-dithian-2-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

18554-39-7 |

|---|---|

Molecular Formula |

C7H12OS2 |

Molecular Weight |

176.3 g/mol |

IUPAC Name |

1-(1,3-dithian-2-yl)propan-2-one |

InChI |

InChI=1S/C7H12OS2/c1-6(8)5-7-9-3-2-4-10-7/h7H,2-5H2,1H3 |

InChI Key |

IQAVQKJDSPPFJQ-UHFFFAOYSA-N |

SMILES |

CC(=O)CC1SCCCS1 |

Canonical SMILES |

CC(=O)CC1SCCCS1 |

Origin of Product |

United States |

Foundational Principles of 1,3 Dithiane Chemistry

The strategic importance of 2-Propanone, 1-(1,3-dithian-2-yl)- is best understood through the lens of 1,3-dithiane (B146892) chemistry, a cornerstone of modern synthetic organic chemistry. This field is built upon the concept of "umpolung," a German term for polarity inversion.

Umpolung: A Paradigm Shift in Reactivity

In typical organic molecules, the carbon atom of a carbonyl group possesses a partial positive charge, rendering it electrophilic and reactive towards nucleophiles. The groundbreaking work of E.J. Corey and Dieter Seebach in the 1960s introduced a method to reverse this inherent polarity. brynmawr.eduyoutube.com By converting an aldehyde into a 1,3-dithiane, the formerly electrophilic carbonyl carbon can be transformed into a nucleophilic species. youtube.comacs.orguwindsor.ca This is achieved by deprotonating the C-2 position of the dithiane ring with a strong base, such as n-butyllithium, to generate a stabilized carbanion. youtube.comacs.org This lithiated dithiane serves as a masked acyl anion, a powerful nucleophile capable of attacking a wide array of electrophiles. brynmawr.eduyoutube.com

The stability of the 2-lithio-1,3-dithiane anion is a key factor in its synthetic utility. The negative charge is effectively stabilized by the adjacent sulfur atoms, which can accommodate the electron density through the use of their d-orbitals and inductive effects. researchgate.net This stabilization allows for the clean formation of the anion and its subsequent reaction with electrophiles. researchgate.net

The Corey-Seebach Reaction

The sequence of forming a 1,3-dithiane from an aldehyde, deprotonating it to form a nucleophilic acyl anion equivalent, reacting it with an electrophile, and then hydrolyzing the dithiane to unmask the ketone functionality is collectively known as the Corey-Seebach reaction. youtube.com This powerful methodology provides access to a wide range of carbonyl compounds, including ketones, α-hydroxy ketones, and 1,2-diketones, which are often challenging to synthesize through traditional methods. youtube.com

Strategic Utility of 2 Propanone, 1 1,3 Dithian 2 Yl As a Synthetic Intermediate

2-Propanone, 1-(1,3-dithian-2-yl)-, as a 2-acyl-1,3-dithiane, embodies the principles of umpolung and serves as a versatile building block in organic synthesis. Its structure, featuring both a nucleophilic dithiane moiety and an electrophilic ketone, allows for a diverse range of synthetic transformations.

The general synthetic route to 2-acyl-1,3-dithianes involves the acylation of a 2-lithio-1,3-dithiane with an appropriate acylating agent. These compounds are valuable intermediates for the synthesis of 1,2-dicarbonyl compounds and other complex molecules. The presence of the dithiane group allows for nucleophilic attack at the C-2 position after deprotonation, while the ketone carbonyl group is susceptible to attack by various nucleophiles.

The strategic utility of this compound is highlighted in its application in the synthesis of complex natural products. Although specific examples solely utilizing 2-Propanone, 1-(1,3-dithian-2-yl)- are not extensively documented in readily available literature, the broader class of 2-acyl-1,3-dithianes has been instrumental in the construction of intricate molecular frameworks. For instance, the conjugate addition of lithiated 1,3-dithianes to α,β-unsaturated systems is a powerful method for carbon-carbon bond formation. uwindsor.ca

Evolution of Research Directions for 2 Propanone, 1 1,3 Dithian 2 Yl

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. Enzymes and whole-cell systems operating under mild conditions can achieve remarkable levels of stereoselectivity, which is crucial for the synthesis of chiral molecules.

Stereoselective Reduction using Baker's Yeast

Baker's yeast (Saccharomyces cerevisiae) is a widely used biocatalyst for the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols. The stereoselectivity of Baker's yeast reduction of α-substituted 2-propanones has been studied, demonstrating its potential for creating chiral building blocks. nih.gov The outcome of these reductions, in terms of which enantiomer is produced ((R) or (S)) and the enantiomeric excess (ee), is highly dependent on the nature of the substituent on the propanone skeleton. nih.gov For instance, the reduction of 1-hydroxy-3-methoxy-3-propanone yields the (R)-alcohol with 88% ee, while replacing the hydroxyl with a phenoxy group results in the (S)-alcohol with 53% ee. nih.gov While specific data on the reduction of 2-propanone, 1-(1,3-dithian-2-yl)- by Baker's yeast is not extensively detailed in the reviewed literature, the established principles suggest it as a viable, though potentially variable, method for stereoselective synthesis.

Enantioselective Transformations utilizing Lipases (e.g., Candida antarctica Lipase (B570770) B)

Lipases are another cornerstone of biocatalysis, prized for their ability to catalyze enantioselective transformations, particularly the kinetic resolution of racemic alcohols and esters. Candida antarctica lipase B (CALB) is a serine hydrolase renowned for its broad substrate scope and high enantioselectivity towards secondary alcohols. nih.govnih.gov The mechanism often involves the preferential acylation of one enantiomer of a racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer.

Molecular dynamics studies have been employed to understand and predict the enantioselectivity of CALB. nih.govnih.gov These models focus on the energy differences in the transition state, which is often approximated by the tetrahedral intermediate formed during the acylation reaction. nih.gov By engineering the enzyme, for example through mutations like W104A in CALB, its substrate scope can be expanded to accommodate bulkier molecules, enabling dynamic kinetic resolutions (DKR) that can theoretically convert an entire racemic mixture into a single desired enantiomer with high enantiomeric excess. diva-portal.org This methodology represents a powerful strategy for accessing enantiopure 1-(1,3-dithian-2-yl)propan-2-ol from its racemic mixture.

Diverse Microbial Reduction Systems (e.g., Aspergillus niger, Geotrichum candidum, Streptomyces sp.)

The microbial reduction of 2-propanone, 1-(1,3-dithian-2-yl)-, also known as dithianylacetone, has been investigated using various microorganisms. rsc.orgrsc.org Studies involving growing cultures of Aspergillus niger, Geotrichum candidum, and Streptomyces sp. have shown that these systems can effectively reduce the ketone to the corresponding alcohol, 1-(1,3-dithian-2-yl)propan-2-ol. rsc.orgrsc.org

Among the tested species, Streptomyces sp. proved to be particularly effective, achieving the production of (R)-1-(1,3-dithian-2-yl)propan-2-ol with a high degree of enantiomeric purity. rsc.orgrsc.org This highlights the potential of screening diverse microbial collections to find catalysts for specific, high-selectivity transformations.

Table 1: Microbial Reduction of 2-Propanone, 1-(1,3-dithian-2-yl)- This table is interactive. You can sort and filter the data.

| Microorganism | Substrate | Product | Selectivity | Reference |

|---|---|---|---|---|

| Streptomyces sp. | 2-Propanone, 1-(1,3-dithian-2-yl)- | (R)-1-(1,3-dithian-2-yl)propan-2-ol | High enantiomeric purity | rsc.org, rsc.org |

| Aspergillus niger | 2-Propanone, 1-(1,3-dithian-2-yl)- | 1-(1,3-dithian-2-yl)propan-2-ol | Studied for reduction | rsc.org, rsc.org |

Strategies for Enantiopure 1-(1,3-dithian-2-yl)propan-2-ol Synthesis

The synthesis of enantiopure compounds is a critical objective in modern organic chemistry. Based on biocatalytic approaches, two primary strategies emerge for obtaining enantiopure 1-(1,3-dithian-2-yl)propan-2-ol.

Asymmetric Reduction: This approach involves the direct conversion of the prochiral ketone, 2-propanone, 1-(1,3-dithian-2-yl)-, into a single enantiomer of the alcohol. The most successful documented method for this is the microbial reduction using a selected Streptomyces sp., which yields the (R)-enantiomer in high purity. rsc.orgrsc.org

Kinetic Resolution: This strategy begins with the synthesis of the racemic alcohol, followed by the selective transformation of one enantiomer. An enzymatic resolution using a lipase such as Candida antarctica lipase B could be employed to selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer.

Chemoselective and Regioselective Chemical Synthetic Routes

While biocatalysis offers elegance and selectivity, classical chemical methods remain fundamental for the construction of core molecular frameworks. The synthesis of 2-propanone, 1-(1,3-dithian-2-yl)- is rooted in the formation of the dithiane ring itself.

Thioacetalization of Carbonyl Precursors

The formation of 1,3-dithianes is typically achieved through the thioacetalization of a carbonyl compound. organic-chemistry.org The synthesis of 2-propanone, 1-(1,3-dithian-2-yl)- would thus start from a suitable diketone or keto-aldehyde precursor, which is reacted with 1,3-propanedithiol (B87085) in the presence of a catalyst.

This reaction is generally promoted by either a Brønsted or Lewis acid. organic-chemistry.org A wide variety of catalysts have been developed to facilitate this transformation under mild and efficient conditions, often with high chemoselectivity, allowing for the protection of aldehydes in the presence of ketones. organic-chemistry.org To address the issue of the foul odor associated with volatile thiols like 1,3-propanedithiol, odorless equivalents such as 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (B18490) have been developed for use in acid-promoted, solvent-free thioacetalization reactions. organic-chemistry.org

Table 2: Selected Catalysts for Thioacetalization This table is interactive. You can sort and filter the data.

| Catalyst | Catalyst Type | Conditions | Notes | Reference |

|---|---|---|---|---|

| Yttrium triflate | Lewis Acid | Catalytic amount | Effective for aldehydes and ketones | organic-chemistry.org |

| Tungstophosphoric acid (H₃PW₁₂O₄₀) | Brønsted Acid | Solvent-free | Highly selective for aldehydes, ketones, acetals | organic-chemistry.org |

| p-Toluenesulfonic acid / Silica (B1680970) gel | Brønsted Acid | Catalytic amount | Versatile, short reaction times, easy workup | organic-chemistry.org |

| Perchloric acid on silica gel (HClO₄-SiO₂) | Brønsted Acid | Solvent-free, room temp. | Extremely efficient and reusable | organic-chemistry.org |

| Iron catalyst | Lewis Acid | Mild conditions | Used with 2-chloro-1,3-dithiane (B1253039) | organic-chemistry.org |

Functionalization of 2-Lithio-1,3-Dithiane Derivatives

The true synthetic utility of 1,3-dithianes lies in the acidity of the C-2 proton. Deprotonation with a strong base, typically n-butyllithium (n-BuLi), generates a 2-lithio-1,3-dithiane. youtube.com This nucleophilic species is a cornerstone of umpolung (reactivity inversion) chemistry, allowing the former carbonyl carbon to act as a nucleophile.

The 2-lithio-1,3-dithiane anion readily participates in carbon-carbon bond-forming reactions with a variety of electrophiles. youtube.com

Reaction with Alkyl Halides and other Electrophiles: The reaction of 2-lithio-1,3-dithiane with primary alkyl halides is a classic method for forming a new carbon-carbon bond. youtube.comslideshare.net This reaction can also be extended to other electrophiles such as epoxides and α,β-unsaturated ketones. youtube.com Arenesulfonates of primary alcohols have also been shown to be effective electrophiles in these reactions. organic-chemistry.org To synthesize 2-Propanone, 1-(1,3-dithian-2-yl)-, the 2-lithio-1,3-dithiane would be reacted with an acetone (B3395972) equivalent electrophile or a precursor that can be converted to the acetone moiety.

The 2-lithio-1,3-dithiane is arguably the most well-known and widely used acyl anion equivalent. youtube.comacs.orgyoutube.comacs.orglibretexts.org This strategy involves the formation of the dithiane from an aldehyde, deprotonation, reaction with an electrophile, and subsequent hydrolysis of the dithiane to reveal a ketone. youtube.com This sequence allows for the synthesis of ketones that would be difficult to prepare via traditional methods. The formation of α-hydroxy ketones can be achieved by reacting the lithiated dithiane with an aldehyde or ketone, followed by deprotection. youtube.com

Under certain conditions, 2-lithio-1,3-dithiane derivatives can undergo unexpected but synthetically useful transformations. For instance, the treatment of 2-aryl-1,3-dithianes with n-BuLi in the absence of an external electrophile, followed by exposure to air, can lead to an autoxidative condensation. acs.orguni.luresearchgate.netjyu.fi This process can result in the formation of complex products like α-thioether ketones and orthothioesters through the condensation of multiple dithiane units. acs.orguni.luresearchgate.netjyu.fi The reaction is believed to proceed through the autoxidation of the organolithium species to a thioester intermediate, which then undergoes further reaction. uni.luresearchgate.net

| Functionalization Method | Key Reagents | Product Type | Reference |

|---|---|---|---|

| C-C Bond Formation | 2-Lithio-1,3-dithiane, Alkyl Halides/Epoxides | 2-Substituted-1,3-dithianes | youtube.comslideshare.net |

| Acyl Anion Equivalent | 2-Lithio-1,3-dithiane, Aldehydes/Ketones | α-Hydroxy Ketones (after deprotection) | youtube.com |

| Autoxidative Condensation | 2-Aryl-2-lithio-1,3-dithiane, Air (O₂) | α-Thioether Ketones, Orthothioesters | acs.orguni.lu |

Double Conjugate Addition Pathways

The formation of β-keto 1,3-dithianes through double conjugate addition, also known as the double Michael addition, represents a powerful strategy for creating masked 1,3-dicarbonyl compounds. This approach is particularly effective when using propargylic substrates.

Synthesis of β-Keto 1,3-Dithianes from Propargylic Substrates

An efficient method for generating β-keto 1,3-dithianes involves the double conjugate addition of dithiols to propargylic ketones, esters, and aldehydes. organic-chemistry.orgrsc.orgresearchgate.net This reaction creates a versatile β-carbonyl dithiane intermediate that serves as a platform for synthesizing a variety of functionalized molecules, particularly oxygen-containing heterocycles used in natural product synthesis. organic-chemistry.orgorganic-chemistry.org The process typically occurs under basic conditions, where a dithiol adds twice to a propargylic carbonyl compound. rsc.org

The reaction mechanism is initiated by the base-mediated addition of a dithiol, such as 1,3-propanedithiol, to the alkyne of a propargylic substrate. rsc.org This is followed by a second conjugate addition to complete the formation of the 1,3-dithiane (B146892) ring. Researchers have optimized this process using sodium methoxide (B1231860) (NaOMe) in methanol (B129727) (MeOH), often with a co-solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH₂Cl₂), to achieve excellent yields with a range of propargylic compounds. rsc.org The resulting β-keto 1,3-dithianes are valuable as they are masked 1,3-dicarbonyl systems, offering a protected and stable platform for further chemical transformations. organic-chemistry.orgresearchgate.net

This methodology has been successfully applied to various substrates, including ketones and esters with different substituents. rsc.org For instance, the addition of 1,3-propanedithiol to propargylic ketones and esters has been shown to proceed smoothly, providing the desired β-keto dithianes in good to excellent yields. rsc.org

Table 1: Synthesis of β-Keto 1,3-Dithianes via Double Conjugate Addition

| Propargylic Substrate | Dithiol | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Propargylic Ketone (e.g., 1-phenyl-2-propyn-1-one) | 1,3-Propanedithiol | NaOMe, MeOH/CH₂Cl₂ | 1-(1,3-Dithian-2-yl)-1-phenylacetone | Excellent | rsc.org |

| Propargylic Ester (e.g., Ethyl propiolate) | 1,3-Propanedithiol | NaOMe, MeOH/THF | Ethyl 3-(1,3-dithian-2-yl)propanoate | Good | rsc.org |

| Propargylic Aldehyde | 1,3-Propanedithiol | NaOMe, MeOH/CH₂Cl₂ | 1-(1,3-Dithian-2-yl)propan-2-one | Good | organic-chemistry.orgrsc.org |

Synthesis of Structurally Modified 2-Propanone, 1-(1,3-dithian-2-yl)- Analogs

The core structure of 2-propanone, 1-(1,3-dithian-2-yl)- can be modified to introduce various functional groups, leading to a diverse range of analogs with potential applications in organic synthesis.

Halo-Substituted Derivatives

The introduction of halogen atoms to the dithiane framework or its side chain can provide valuable synthetic handles for further functionalization. While direct halogenation of the dithiane ring can be complex, methods involving α-haloketones are well-established for creating related structures. For example, α-chloroketones can be prepared from 1,3-dicarbonyl compounds using nitryl chloride. nih.gov A similar strategy could potentially be applied to β-keto 1,3-dithianes.

Another approach involves the use of dihaloformaldoximes, which react with 1-copper(I) alkynes in a tandem reaction to produce 3-halo-5-substituted isoxazoles, demonstrating a method for incorporating halogens in heterocyclic synthesis. nih.gov The principles of such reactions could be adapted for the synthesis of halo-substituted dithiane derivatives.

β-Hydroxy 1,3-Dithiane Derivatives

The synthesis of β-hydroxy 1,3-dithiane derivatives is a key transformation, as the resulting diols are important structural motifs in many natural products. uwindsor.ca One documented route involves the synthesis of 3-(1,3-dithian-2-yl)-1,1-diethoxypropan-2-ol starting from 3,3,4,4-tetraethoxybut-1-yne (B1448148) (TEB). uib.nouib.no The synthesis involves creating a ketone from TEB, which is then used to form the β-hydroxy dithiane. uib.no

However, this pathway can present challenges, leading to the exploration of alternative methods. uib.no An alternative four-step synthesis starting from the more readily available and inexpensive ethyl 2,2-diethoxyacetate has also been developed. uib.no Furthermore, lithiated 1,3-dithiane derivatives can react with electrophiles like aldehydes and ketones to form α- or β-hydroxyketones after deprotection. researchgate.net For instance, the reaction of a lithiated 1,3-dithiane with an aldehyde yields a β-hydroxy dithiane derivative directly. uwindsor.ca

Table 2: Synthesis of a β-Hydroxy 1,3-Dithiane Derivative

| Reactants | Key Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Lithio-1,3-dithiane, Aldehyde (e.g., Benzaldehyde) | n-BuLi | 1-Phenyl-2-(1,3-dithian-2-yl)ethanol | Variable | uwindsor.caresearchgate.net |

| 1,1-Diethoxybut-3-yn-2-one, 1,3-Propanedithiol | - | 3-(1,3-Dithian-2-yl)-1,1-diethoxypropan-2-ol | - | uib.no |

Acyl and Ester Derivatives of 1,3-Dithiane Carboxylates

The C2 position of the 1,3-dithiane ring is acidic (pKa ≈ 31) and can be deprotonated by a strong base like n-butyllithium (n-BuLi) to form a nucleophilic carbanion. youtube.com This carbanion, a classic acyl anion equivalent, can react with a variety of electrophiles, including carboxylic acid derivatives, to introduce acyl and ester functionalities. youtube.comrsc.org

For example, the reaction of 2-lithio-1,3-dithiane with esters or nitriles can lead to the formation of acyl dithianes. youtube.comrsc.org Specifically, reaction with ethyl chloroformate introduces an ester group at the C2 position, yielding an α-keto ester after hydrolysis. youtube.com Similarly, reaction with benzoyl cyanide can also be used to form related products. rsc.org These reactions expand the synthetic utility of dithianes, allowing for the construction of complex carbonyl-containing molecules. researchgate.net

Table 3: Synthesis of Acyl and Ester Dithiane Derivatives

| Dithiane Derivative | Electrophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Lithio-1,3-dithiane | Nitrile (e.g., Benzonitrile) | n-BuLi, THF | Acyl Dithiane | rsc.org |

| 2-Lithio-1,3-dithiane | Ethyl chloroformate | n-BuLi, THF | 1,3-Dithiane-2-carboxylate | youtube.com |

| 2-Lithio-2-trimethylsilyl-1,3-dithiane | Benzoyl cyanide | - | Cyanoketene dithioacetal | rsc.org |

Oxidative Transformations

The sulfur atoms of the 1,3-dithiane ring are susceptible to oxidation, leading to the formation of sulfoxides and bis-sulfoxides. These transformations can be performed with a high degree of stereocontrol, offering a powerful tool for asymmetric synthesis.

The asymmetric oxidation of 1,3-dithianes, including those with a propanone substituent, can yield chiral 1,3-dithiane 1-oxides and bis-sulfoxides. researchgate.netnih.gov These reactions often employ chiral oxidizing agents or catalysts to induce stereoselectivity. For instance, engineered microorganisms like E. coli and Saccharomyces cerevisiae (baker's yeast) that express cyclohexanone (B45756) monooxygenase have been successfully used to oxidize 2,2-disubstituted 1,3-dithianes to monosulfoxides with high enantiomeric and diastereomeric purity. umich.eduresearchgate.net This enzymatic approach offers a green alternative to traditional chemical methods. researchgate.net

The oxidation can proceed in a stepwise manner, first forming the mono-sulfoxide and then, upon further oxidation, the bis-sulfoxide. The relative stereochemistry of the resulting sulfoxides (cis or trans) is a key aspect of these transformations.

Significant control over the stereochemical outcome of dithiane oxidation can be achieved using specific reagent systems, notably the Kagan and Modena protocols. researchgate.netnih.gov Both methods utilize a titanium(IV) isopropoxide/diethyl tartrate chiral complex in the presence of a hydroperoxide.

The Kagan protocol typically involves a reagent mixture of Ti(OiPr)₄, (+)-diethyl tartrate (DET), water, and cumene (B47948) hydroperoxide (CHP). researchgate.netnih.gov This system has been shown to effectively oxidize various 1,3-dithianes. For example, the oxidation of ester derivatives of 1,3-dithiane-2-carboxylates using the Kagan protocol yielded monoxides with 80-95% enantiomeric excess (ee) and trans bis-sulfoxides with greater than 97% ee. researchgate.netnih.gov

The Modena protocol , a modification of the Kagan system, often provides enhanced selectivity and yield for the formation of bis-sulfoxides. researchgate.netnih.gov Optimum conditions for the oxidation of ethyl 1,3-dithiane-2-carboxylate to the trans bis-sulfoxide were achieved with the Modena protocol, resulting in a 60% yield and high enantioselectivity. nih.gov The key difference between the two protocols often lies in the stoichiometry of the reagents and the reaction conditions, which influences the nature of the active oxidizing species and, consequently, the stereochemical outcome. nih.gov

Research has also explored the oxidation of derivatives such as 2-(1-hydroxy-1-methylethyl)-1,3-dithiane using Sharpless-type reagents, which are related to the Kagan and Modena systems. rsc.org These studies demonstrate that the substituent at the 2-position of the dithiane ring plays a crucial role in determining the enantioselectivity of the oxidation. rsc.org For instance, while the oxidation of 2-(1-hydroxy-1-methylethyl)-1,3-dithiane showed moderate enantioselectivity, the corresponding methoxy- and acetoxy- derivatives yielded the respective sulfoxides with >99% ee. rsc.org

Table 1: Asymmetric Oxidation of 1,3-Dithiane Derivatives

| Substrate | Oxidation Protocol | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ester derivatives of 1,3-dithiane-2-carboxylates | Kagan | Monoxides | 80-95% | researchgate.netnih.gov |

| Ester derivatives of 1,3-dithiane-2-carboxylates | Kagan | trans Bis-sulfoxides | >97% | researchgate.netnih.gov |

| Ethyl 1,3-dithiane-2-carboxylate | Modena | trans Bis-sulfoxide | High | nih.gov |

| 2-(1-hydroxy-1-methylethyl)-1,3-dithiane | Sharpless-type | (1S,2S)-2-(1-hydroxy-1-methylethyl)-1,3-dithiane 1-oxide | Moderate | rsc.org |

| 2-(1-methoxy-1-methylethyl)-1,3-dithiane | Sharpless-type | (1S,2S)-2-(1-methoxy-1-methylethyl)-1,3-dithiane 1-oxide | >99% | rsc.org |

| 2-(1-acetoxy-1-methylethyl)-1,3-dithiane | Sharpless-type | (1R,2S)-2-(1-acetoxy-1-methylethyl)-1,3-dithiane 1-oxide | >99% | rsc.org |

Reductive Transformations

The ketone moiety and any additional sites of unsaturation within derivatives of 2-propanone, 1-(1,3-dithian-2-yl)- can be targeted through reductive transformations. These reactions are valuable for creating chiral centers and for the synthesis of saturated systems.

The reduction of the ketone group in β-keto 1,3-dithianes can be achieved with high chemoselectivity and enantioselectivity. nih.gov This allows for the synthesis of optically active secondary alcohols, which are valuable building blocks in organic synthesis. For example, the borohydride (B1222165) reduction of 2-substituted-1,3-diketones in the presence of optically active β-ketoiminato cobalt complex catalysts affords optically active 2-substituted-3-hydroxyketones. nih.gov This demonstrates the potential for catalytic systems to control the stereochemical outcome of the reduction.

In derivatives of 2-propanone, 1-(1,3-dithian-2-yl)- that contain carbon-carbon double bonds, selective reduction of these bonds can be accomplished. Catalytic hydrogenation is a common method for the reduction of alkenes to alkanes. openstax.orglibretexts.org This process typically employs a metal catalyst, such as palladium on carbon (Pd/C) or platinum, and a source of hydrogen. openstax.org For instance, α,β-unsaturated ketones can be effectively reduced to the corresponding saturated ketones using ammonium (B1175870) formate (B1220265) as a hydrogen transfer agent in the presence of a Pd/C catalyst. organic-chemistry.org

The stereochemistry of catalytic hydrogenation is often syn, meaning that both hydrogen atoms add to the same face of the double bond. openstax.org The steric environment around the double bond can significantly influence the direction of hydrogen addition. openstax.org For alkynes, catalytic hydrogenation can lead to the corresponding alkane, or, with the use of a poisoned catalyst like Lindlar's catalyst, can be stopped at the cis-alkene stage. libretexts.org Alternatively, dissolving metal reductions, such as with sodium in liquid ammonia, can produce trans-alkenes from alkynes. libretexts.org

Rearrangements and Fragmentation Reactions

1,3-Dithiane systems can undergo rearrangement and fragmentation reactions under specific conditions. These reactions can be synthetically useful, providing pathways to different molecular scaffolds. Fragmentation reactions are often driven by the presence of a strong electron donor and a good leaving group positioned three carbons apart. researchgate.net

In the gas phase, 1,3-dithianes exhibit different reactivity compared to solution. When treated with anionic bases in the gas phase, 1,3-dithiane can undergo successive elimination reactions, which compete with the deprotonation at the C2 position that is typically observed in solution. utk.edu For 1,3-dithiolane, a related system, deprotonation can be followed by a retro [2+4] cycloreversion. utk.edu While specific examples for 2-propanone, 1-(1,3-dithian-2-yl)- are not detailed, the general principles of dithiane reactivity suggest that such pathways could be accessible under appropriate conditions.

Stereochemical Aspects and Chirality in 2 Propanone, 1 1,3 Dithian 2 Yl Chemistry

Enantioselective Synthesis Strategies

The enantioselective synthesis of molecules containing the 1-(1,3-dithian-2-yl)propan-2-one moiety often relies on the use of chiral auxiliaries or catalysts to introduce stereocenters with high levels of control. A prominent strategy involves the use of chiral 1,3-dithiane (B146892) 1-oxides as precursors.

One established approach is the asymmetric oxidation of a 2-substituted-1,3-dithiane using a chiral oxidizing agent. For instance, the oxidation of 1,3-dithianes bearing a chiral auxiliary derived from natural products like (+)- or (–)-camphor or diacetone D-(+)-glucose can be achieved with high stereoselectivity using the Sharpless reagent, which consists of titanium(IV) isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide. rsc.orgrsc.org This method allows for the preparation of enantiomerically enriched 1,3-dithiane 1-oxides. Subsequent removal of the chiral auxiliary can yield the desired enantiomerically pure or enriched 1,3-dithiane 1-oxide. rsc.org

Another powerful method for the asymmetric synthesis of related α-amino-1,3-dithianes involves the Umpolung reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines. nih.gov This reaction can produce α-amino-1,3-dithianes with excellent diastereoselectivities (often >99:1) and in good chemical yields (up to 82%). nih.gov The chiral N-phosphonyl group acts as a chiral auxiliary, which can be cleaved under mild acidic conditions to afford the enantiomerically pure α-amino dithiane. nih.gov While this method directly produces an amino derivative, it highlights a valid strategy for introducing chirality at the C2 position of the dithiane ring, which is adjacent to the propanone unit in the target molecule.

The alkylation of 2-lithio-1,3-dithianes is a fundamental carbon-carbon bond-forming reaction. organic-chemistry.orgacs.org The use of chiral electrophiles or the presence of a chiral auxiliary on the dithiane ring can lead to enantioselective alkylation. For example, benzenesulfonates of primary alcohols react smoothly with 2-lithio-1,3-dithiane at room temperature to afford 2-alkyl-1,3-dithianes in high yields. organic-chemistry.org By employing a chiral alcohol derivative, it is conceivable to achieve an enantioselective synthesis.

| Method | Chiral Source | Substrate/Reagent | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Asymmetric Oxidation | Sharpless Reagent (with DET) | 1,3-Dithiane with chiral auxiliary | Chiral 1,3-Dithiane 1-oxide | High stereoselectivity, good to excellent yields. | rsc.orgrsc.org |

| Asymmetric Umpolung Reaction | Chiral N-phosphonyl imine | 2-Lithio-1,3-dithiane | α-Amino-1,3-dithiane | Excellent diastereoselectivity (>99:1), good yields (up to 82%). | nih.gov |

| Alkylation | Chiral electrophile (e.g., from a chiral alcohol) | 2-Lithio-1,3-dithiane | Chiral 2-Alkyl-1,3-dithiane | Potentially high yields, relies on the chirality of the electrophile. | organic-chemistry.org |

Diastereoselective Control in Reactions

Diastereoselective control is crucial when a molecule already contains a stereocenter and a new one is created. In the context of 1-(1,3-dithian-2-yl)propan-2-one chemistry, this is particularly relevant in reactions involving the ketone functionality or the dithiane ring.

A well-studied area is the diastereoselective addition of organometallic reagents to ketones bearing a chiral 1,3-dithiane 1-oxide auxiliary, often referred to as the DiTOX auxiliary. The stereochemical outcome of these reactions can be rationalized and often predicted by a chelation control model. The sulfoxide (B87167) unit of the DiTOX auxiliary can chelate with the organometallic reagent, directing its attack on the carbonyl group from a specific face. This approach has been shown to induce high levels of stereoselectivity in a variety of reactions based on carbonyl group reactivity.

The addition of 2-lithio-1,3-dithianes to aldehydes and ketones can also be highly diastereoselective. uwindsor.ca The stereoselectivity of these additions is influenced by the steric and electronic properties of both the dithiane and the carbonyl compound. For instance, the reaction of 2-lithio-1,3-dithiane with protected sugar aldehydes can proceed with high diastereoselectivity, leading to the formation of a single major diastereomer. uwindsor.ca This principle can be extended to the reactions of a lithiated derivative of 1-(1,3-dithian-2-yl)propan-2-one with electrophiles, where the existing chiral center would influence the formation of a new one.

Organocatalyzed domino reactions represent another powerful tool for achieving diastereoselective synthesis. For example, a Michael-aldol domino reaction of trisubstituted Michael acceptors with β-keto ester nucleophiles can produce polyfunctional cyclohexanones with excellent diastereoselectivity (up to >20:1 dr). acs.org The diastereoselectivity in such reactions can be governed by Curtin-Hammett kinetics, where the relative rates of the subsequent irreversible steps determine the product ratio. acs.org While not a direct example, this illustrates the potential of organocatalysis to control diastereoselectivity in complex transformations that could be adapted for the synthesis of derivatives of 1-(1,3-dithian-2-yl)propan-2-one.

| Reaction Type | Controlling Element | Mechanism/Model | Outcome | Reference |

|---|---|---|---|---|

| Addition to Ketones with Chiral Dithiane 1-Oxide | Chiral sulfoxide auxiliary (DiTOX) | Chelation control | High diastereoselectivity | |

| Addition of Lithiated Dithianes to Carbonyls | Steric and electronic factors of reactants | Cram's rule or Felkin-Anh model often applicable | Variable to high diastereoselectivity | uwindsor.ca |

| Organocatalyzed Domino Reactions | Chiral organocatalyst | Curtin-Hammett kinetics | Excellent diastereoselectivity | acs.org |

Determination of Absolute Configuration

Once a chiral molecule has been synthesized, determining its absolute configuration is essential. Several spectroscopic and crystallographic techniques are employed for this purpose.

X-ray Crystallography is the most definitive method for determining the absolute configuration of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined. This method has been successfully used to establish the absolute configuration of various chiral molecules containing sulfur heterocycles. nih.gov For instance, the absolute configuration of diastereomers of 2-(2′-methylbutyl)-1,3-benzodithiole 1-oxide was unequivocally assigned through X-ray analysis of a single diastereomer.

Circular Dichroism (CD) Spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. youtube.comhebmu.edu.cn Chiral molecules absorb left and right circularly polarized light differently, resulting in a CD spectrum. youtube.com The sign and intensity of the Cotton effects in the CD spectrum can be correlated to the absolute configuration of the molecule, often by comparison with the spectra of related compounds of known stereochemistry or through theoretical calculations. hebmu.edu.cnnih.gov For example, the absolute configuration of a 1-carboxyethyl substituent on a sugar can be determined by comparing its CD spectrum to that of (R)- and (S)-lactic acid. nih.gov Similarly, the absolute configurations of 2-alkyl substituted 1,3-benzodithiole (B1625575) 1-oxides have been correlated using CD spectroscopy. Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is another increasingly used method for the unambiguous determination of absolute configurations, even for conformationally flexible molecules. nih.govrsc.org

| Method | Principle | Advantages | Limitations | Reference |

|---|---|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a single crystal | Unambiguous determination of 3D structure | Requires a suitable single crystal | nih.gov |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light | Applicable to solutions, sensitive | Often requires comparison with standards or calculations | youtube.comhebmu.edu.cnnih.gov |

| Vibrational Circular Dichroism (VCD) Spectroscopy | Differential absorption of circularly polarized infrared light | Powerful for complex and flexible molecules in solution | Requires specialized equipment and often theoretical calculations | nih.govrsc.org |

Applications in Complex Organic Synthesis and Methodology Development

Utilization as Chiral Building Blocks

The structure of 1-(1,3-dithian-2-yl)propan-2-one is inherently achiral, yet it serves as a powerful prochiral substrate for the synthesis of enantiomerically enriched compounds. The strategic placement of the ketone and the dithiane allows for selective transformations that introduce chirality, making it a key starting material for creating complex, stereodefined molecules.

The ketone functional group in 1-(1,3-dithian-2-yl)propan-2-one can be stereoselectively reduced to produce the corresponding chiral alcohol, 1-(1,3-dithian-2-yl)propan-2-ol. Biocatalytic reduction methods are particularly effective for this transformation, offering high enantioselectivity under mild reaction conditions.

Detailed research on analogous compounds, such as 1-(arylsulfanyl)propan-2-ones, has demonstrated the efficacy of using whole-cell biocatalysts, including various yeast strains and recombinant alcohol dehydrogenases (ADHs), to achieve enantiocomplementary reduction. nih.gov These systems can produce either the (R)- or (S)-alcohol with high conversion rates and excellent enantiomeric excess (>99% ee). nih.gov For example, alcohol dehydrogenase from Lactobacillus kefir is often used to produce (R)-alcohols, while certain yeast strains can yield the (S)-enantiomer. nih.gov This established methodology provides a clear and reliable pathway for synthesizing both enantiomers of 1-(1,3-dithian-2-yl)propan-2-ol, which are valuable chiral building blocks for further synthetic elaboration.

Table 1: Biocatalytic Reduction Strategies for Prochiral Ketones

| Catalyst System | Target Enantiomer | Typical Co-substrate | Key Advantage |

| Lactobacillus kefir ADH (LkADH) | (R)-alcohol | 2-Propanol (Isopropanol) | High enantioselectivity for the (R)-product. |

| Wild-Type Yeast (e.g., WY12) | (S)-alcohol | 2-Propanol (Isopropanol) | Provides access to the complementary (S)-enantiomer. |

This interactive table summarizes common biocatalytic systems applicable for the asymmetric reduction of prochiral ketones like 2-Propanone, 1-(1,3-dithian-2-yl)-. Data is based on analogous transformations. nih.gov

The 1,3-dithiane (B146892) functional group is a cornerstone of modern synthetic strategy, particularly in the assembly of complex natural products. organic-chemistry.org β-Keto 1,3-dithianes, such as 1-(1,3-dithian-2-yl)propan-2-one, are especially useful as they provide a masked 1,3-dicarbonyl unit that can be revealed or further functionalized at various stages of a synthesis. researchgate.netrsc.orgresearchgate.net

This strategy has been employed in the synthesis of numerous biologically active molecules. For example, in the convergent synthesis of the boron-containing antibiotic Aplasmomycin A, a key C(3)–C(10) fragment incorporating a dithiane unit was utilized. researchgate.net Similarly, the synthesis of various Strychnos alkaloids, a class of structurally complex monoterpene indole (B1671886) alkaloids, has relied on the use of indolyl-dithiane derivatives to construct the core ring systems. uwindsor.ca The dianion derived from 2-(1,3-dithian-2-yl)indole undergoes conjugate addition to α,β-unsaturated lactams, forming the characteristic azocino[4,3-b]indole framework of these alkaloids. uwindsor.ca While these examples use different dithiane derivatives, they highlight the strategic importance of the dithiane moiety as a robust building block, a role for which 1-(1,3-dithian-2-yl)propan-2-one is well-suited.

Masked Carbonyl and Dicarbonyl Equivalents

One of the most powerful applications of the 1,3-dithiane group is its function as a "masked carbonyl" or an acyl anion equivalent, a concept that reverses the normal electrophilic reactivity of a carbonyl carbon (umpolung). youtube.com The C-2 proton of a 1,3-dithiane is acidic enough (pKa ≈ 31) to be removed by a strong base like n-butyllithium (n-BuLi), generating a stabilized carbanion. youtube.com This nucleophilic carbon can then react with a wide range of electrophiles (e.g., alkyl halides, epoxides, other carbonyls). youtube.comslideshare.net

In the case of 2-propanone, 1-(1,3-dithian-2-yl)-, the situation is more nuanced. The presence of the ketone's α-protons provides additional sites for deprotonation. However, the molecule as a whole functions as a masked 1,3-dicarbonyl synthon. organic-chemistry.orgresearchgate.net The dithiane protects one carbonyl group in a latent form while the other (the ketone) is available for reaction. Alternatively, after modification of the ketone (e.g., reduction to an alcohol and protection), the dithiane can be deprotonated and alkylated. Subsequent deprotection of both the dithiane and the protected alcohol reveals a 1,3-dioxygenated pattern, a common motif in polyketide natural products. rsc.orgresearchgate.net

Role in the Synthesis of Diverse Heterocyclic Frameworks

Research has shown that β-keto 1,3-dithianes are versatile precursors for creating a variety of functionalized oxygen-containing heterocycles. researchgate.netrsc.orgresearchgate.netnih.gov These transformations leverage the bifunctional nature of the substrate, allowing for intramolecular reactions that construct new ring systems. The specific heterocyclic product depends on the reaction conditions and the reagents used to manipulate the ketone and dithiane moieties. For instance, selective reduction of the ketone followed by activation of the resulting alcohol can lead to intramolecular cyclization. Furthermore, manipulation of the dithiane group can unmask a carbonyl that then participates in cyclization reactions. This versatility makes 1-(1,3-dithian-2-yl)propan-2-one a valuable starting point for building libraries of heterocyclic compounds. researchgate.net

Integration into Multi-component and Cascade Reactions

Reagents for Specific Functional Group Interconversions (e.g., Desulfurization)

After the dithiane ring has served its strategic purpose as a masked carbonyl or a directing group, it can be readily removed to reveal the underlying functional group. The most common transformation is desulfurization, which converts the dithioacetal into a methylene (B1212753) (-CH2-) group. This is typically achieved under reductive conditions using reagents like Raney Nickel.

This desulfurization is a crucial step in many synthetic sequences. For example, after a 2-lithio-1,3-dithiane is used to form a new carbon-carbon bond with an electrophile, subsequent hydrolysis can regenerate a ketone. However, if the desired product is the corresponding alkane, reductive desulfurization provides a direct route. This interconversion adds another layer of versatility to the use of 1-(1,3-dithian-2-yl)propan-2-one, allowing chemists to access not only ketones and their derivatives but also simple alkyl chains after complex bond-forming operations.

Exploitation in Cycloaddition Reactions (e.g., Nitrile Oxide Cycloadditions)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. libretexts.org Among these, the 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile, such as an alkene or alkyne, is a widely used method for synthesizing five-membered heterocycles like isoxazoles and isoxazolines. Current time information in Bangalore, IN.nih.gov

The general mechanism involves the in situ generation of a nitrile oxide from a precursor, typically an oxime or a hydroximoyl halide. This highly reactive 1,3-dipole then reacts with a π-system. While alkynes are common reaction partners leading to isoxazoles, activated alkenes can also be employed. nih.gov

A relevant synthetic strategy involves the reaction of β-dicarbonyl compounds, such as β-ketoesters and 1,3-diketones, with nitrile oxides. beilstein-journals.orgresearchgate.net In these reactions, the enol or enolate form of the β-dicarbonyl compound acts as the dipolarophile. This approach provides access to highly substituted isoxazole (B147169) derivatives. beilstein-journals.org For instance, the reaction of various 1,3-diketones, β-ketoesters, or β-ketoamides with nitrile oxides in an aqueous medium has been shown to produce 3,4,5-trisubstituted isoxazoles. beilstein-journals.org

Table 1: Examples of Substrates for Nitrile Oxide Cycloadditions to Form Isoxazoles

| 1,3-Dipole Precursor | Dipolarophile | Product Class |

| Hydroximoyl chloride | 1,3-Diketone | 3,4,5-Trisubstituted isoxazole |

| Hydroximoyl chloride | β-Ketoester | 3,4,5-Trisubstituted isoxazole |

| Hydroximoyl chloride | β-Ketoamide | 3,4,5-Trisubstituted isoxazole |

| Nitroalkane | Alkyne | Isoxazole |

While 2-Propanone, 1-(1,3-dithian-2-yl)- is a β-keto thioacetal, and therefore structurally related to β-diketones, there is no published research demonstrating its use as a substrate in nitrile oxide cycloadditions. Such a reaction would be a novel application of this compound.

Computational and Theoretical Investigations of 2 Propanone, 1 1,3 Dithian 2 Yl and Its Derivatives

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical studies, prominently using Density Functional Theory (DFT), have been instrumental in characterizing the 1,3-dithiane (B146892) ring, the core of the title compound. acs.org These studies investigate electronic structure, molecular orbitals, and relative energies of different conformations.

Ab initio molecular orbital theory and various DFT functionals (such as B3LYP, B3P86, and B3PW91) have been applied to the 1,3-dithiane system to analyze its conformers and the stereoelectronic interactions within them. acs.org Such studies calculate key parameters that are difficult to measure experimentally but are crucial for understanding the molecule's behavior.

Calculated Parameters for 1,3-Dithiane Conformers: Computational studies have determined the relative energies of the primary conformers of 1,3-dithiane. The chair conformation is the most stable, with twist forms being significantly higher in energy. acs.org

| Conformer | Method | Basis Set | Relative Energy (kcal/mol) |

| Chair | B3LYP | 6-311+G(d,p) | 0.00 |

| 2,5-Twist | B3LYP | 6-311+G(d,p) | 4.27 |

| 1,4-Twist | B3LYP | 6-311+G(d,p) | 4.42 |

| This table is generated based on data for the parent 1,3-dithiane molecule from computational studies. acs.org |

These calculations help in understanding the energy landscape of the dithiane ring, which is fundamental to predicting the preferred shape of derivatives like 2-Propanone, 1-(1,3-dithian-2-yl)-.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, particularly for reactions that are difficult to study experimentally. A key reaction involving 1,3-dithianes is the deprotonation at the C2 position to form a lithiated intermediate, a cornerstone of the Corey-Seebach reaction. organic-chemistry.orgwikipedia.org This process creates a nucleophilic acyl anion equivalent that can react with various electrophiles. organic-chemistry.orgyoutube.com

The mechanism involves the following key steps:

Deprotonation: A strong base, typically n-butyllithium (n-BuLi), abstracts a proton from the C2 carbon of the dithiane ring. organic-chemistry.orgyoutube.com The acidity of this proton (pKa ≈ 31) is enhanced by the adjacent sulfur atoms. youtube.com

Nucleophilic Attack: The resulting 2-lithio-1,3-dithiane anion, a potent nucleophile, attacks an electrophile (e.g., an alkyl halide, aldehyde, or ketone). organic-chemistry.orgresearchgate.net

Hydrolysis: The resulting 2-substituted-1,3-dithiane is then hydrolyzed, often with the aid of mercury(II) salts or other methods, to reveal the final ketone or aldehyde product. tcichemicals.com

While specific computational studies on the reaction of the 2-propanone-substituted dithiane are scarce, modeling of the fundamental deprotonation and alkylation steps of the parent 1,3-dithiane provides a valid mechanistic framework. organic-chemistry.orgresearchgate.net Computational models can map the potential energy surface, identify transition states, and calculate activation barriers for these transformations. For example, studies on the reaction of lithiated dithianes with nitroarenes suggest a mechanism involving a single electron transfer (s.e.t.) from the dithiane anion to the nitroarene. researchgate.net

Prediction of Reactivity and Selectivity

Computational methods can predict the reactivity and selectivity of 2-Propanone, 1-(1,3-dithian-2-yl)- by analyzing its electronic properties. The concept of "umpolung" or polarity inversion is central to the reactivity of 1,3-dithianes. organic-chemistry.orgtcichemicals.com Normally, a carbonyl carbon is electrophilic. By converting it into a 1,3-dithiane, the C2 carbon becomes acidic and, upon deprotonation, nucleophilic. wikipedia.org

Frontier Molecular Orbital (FMO) Theory: The reactivity can be rationalized using FMO theory. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions.

In the neutral 2-substituted-1,3-dithiane, the LUMO would be the primary site for nucleophilic attack if the molecule were to act as an electrophile.

Upon deprotonation to form the 2-lithio-1,3-dithiane anion, the HOMO becomes high in energy and localized on the C2 carbon, making it a strong nucleophile (an acyl anion equivalent) ready to react with electrophiles. organic-chemistry.org

DFT calculations on related systems can provide quantitative measures of reactivity, such as global reactivity parameters. epstem.net

Global Reactivity Descriptors (Illustrative for a generic organic molecule):

| Parameter | Description |

| Ionization Potential (I) | Energy required to remove an electron. |

| Electron Affinity (A) | Energy released when an electron is added. |

| Chemical Hardness (η) | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | A measure of electrophilic character. |

| This table lists common reactivity descriptors that can be calculated using DFT to predict reactivity. epstem.net |

For 2-Propanone, 1-(1,3-dithian-2-yl)-, the most significant reaction pathway involves the deprotonation of the C2 hydrogen, leading to a highly reactive nucleophile. organic-chemistry.org

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and its electronic underpinnings are critical to a molecule's properties. Computational studies on 1,3-dithiane and its derivatives have extensively explored their conformational preferences and the governing stereoelectronic effects. acs.orgacs.org

The 1,3-dithiane ring predominantly adopts a chair conformation. acs.orgtandfonline.com For a 2-substituted dithiane like the title compound, the bulky acetonyl group (-CH2COCH3) would strongly prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.org

Stereoelectronic Effects: Stereoelectronic effects are interactions between electron orbitals that dictate the shape and reactivity of a molecule. In the 1,3-dithiane ring, several such effects are at play:

Anomeric Effect: An important interaction involves the lone pairs on the sulfur atoms (nS) and the antibonding orbital (σ) of an adjacent axial C-H bond (nS → σC-Hax). This interaction stabilizes the conformation where the C-H bond is axial and leads to its elongation. acs.orgacs.org

Hyperconjugation: Interactions between bonding (σ) and antibonding (σ) orbitals are crucial. In dithiane, the long C-S bonds distort the ring, which increases the overlap between certain orbitals, such as σC(5)-Heq and σC-S, influencing bond lengths and stability. acs.org

W-Effect: This is a stabilizing through-space interaction that can influence the geometry and reactivity of the ring system. acs.org

Computational studies have quantified these effects by analyzing bond lengths and orbital interaction energies. For instance, in the chair conformer of 1,3-dithiane, the axial C-H bonds at positions C2, C4, and C6 are found to be longer than their equatorial counterparts due to these hyperconjugative interactions. acs.org

Calculated Bond Lengths in Chair 1,3-Dithiane:

| Bond | Method/Basis Set | Calculated Length (Å) |

| C2-Hax | B3LYP/6-311+G(d,p) | Longer |

| C2-Heq | B3LYP/6-311+G(d,p) | Shorter |

| C5-Hax | B3LYP/6-311+G(d,p) | Shorter |

| C5-Heq | B3LYP/6-311+G(d,p) | Longer |

| This table illustrates the general findings from computational studies on stereoelectronic effects on C-H bond lengths in the parent 1,3-dithiane ring. acs.org |

These fundamental computational insights into the structure, reactivity, and electronic nature of the 1,3-dithiane framework are directly applicable to understanding the specific properties and chemical behavior of 2-Propanone, 1-(1,3-dithian-2-yl)-.

Emerging Trends and Future Perspectives in 2 Propanone, 1 1,3 Dithian 2 Yl Research

Novel Synthetic Methodologies

The traditional synthesis of 2-substituted 1,3-dithianes involves the deprotonation of the acidic C-2 proton of 1,3-dithiane (B146892) using a strong base, typically n-butyllithium, followed by quenching with an appropriate electrophile. youtube.comyoutube.com Subsequent hydrolysis then yields the target ketone or aldehyde. youtube.com While effective, this method often requires cryogenic temperatures and highly reactive organometallic reagents.

Recent research has focused on developing more practical and efficient synthetic routes. A significant advancement is the development of an oxidative coupling method for alkyne difunctionalization under metal-catalyst-free conditions. This reaction provides direct access to various β-ketodithianes, including structures analogous to 2-Propanone, 1-(1,3-dithian-2-yl)-, in very good yields and with high regioselectivity through a radical coupling pathway. organic-chemistry.org

Furthermore, the initial formation of the dithiane ring itself, a prerequisite for synthesizing the title compound, has been optimized. Novel catalytic systems have been introduced that are milder, more efficient, and often reusable, moving away from harsh acid catalysts.

| Catalyst System | Key Features | Reference(s) |

| Yttrium triflate | Efficient, enables highly chemoselective protection of aldehydes. | organic-chemistry.org |

| Hafnium trifluoromethanesulfonate | Mild conditions, tolerates sensitive functional groups. | organic-chemistry.org |

| Tungstophosphoric acid (H₃PW₁₂O₄₀) | Highly selective, effective under solvent-free conditions. | organic-chemistry.org |

| Perchloric acid on silica (B1680970) gel (HClO₄-SiO₂) | Extremely efficient, reusable, solvent-free at room temperature. | organic-chemistry.org |

| Praseodymium triflate | Efficient and recyclable catalyst. | organic-chemistry.org |

| Iron catalyst | Provides access to 1,3-dithianes from 2-chloro-1,3-dithiane (B1253039) under mild conditions. | organic-chemistry.org |

Exploration of New Reactivity Modes

The foundational reactivity of 1,3-dithianes is their function as masked carbonyls, where the C-2 carbanion acts as a potent nucleophile. youtube.com This carbanion can react with a wide array of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds, to build molecular complexity. youtube.comyoutube.com

Current research is pushing the boundaries of this established reactivity. One notable area is anion relay chemistry (ARC), which utilizes silyl-substituted dithianes to enable sequential functionalization at different positions in a molecule, expanding the strategic possibilities for complex syntheses. nih.gov

Another frontier is the reaction of dithiane anions with previously unexplored electrophiles. A recent groundbreaking study demonstrated the addition of 2-aryl-1,3-dithianes to [1.1.1]propellane. nih.gov This unprecedented transformation provides access to bicyclo[1.1.1]pentyl (BCP) dithianes, which can be deprotected to the corresponding ketones. nih.gov This is highly significant as BCP moieties are increasingly used in medicinal chemistry as bioisosteres for phenyl rings. nih.gov Computational studies suggest this reaction proceeds through a two-electron pathway, highlighting the nucleophilic competence of the dithiyl anion with highly strained ring systems. nih.gov

| Reactivity Mode | Description | Significance | Reference(s) |

| Traditional Umpolung | Deprotonation at C-2 to form a nucleophilic acyl anion equivalent for reaction with standard electrophiles. | Core principle enabling C-C bond formation at a carbonyl carbon. | youtube.comresearchgate.net |

| Anion Relay Chemistry (ARC) | Sequential reactions involving silyl-dithianes to direct reactivity across a molecule. | Allows for more complex and controlled multi-step transformations. | nih.gov |

| Reaction with Strained Rings | Addition of dithiane anions to highly strained molecules like [1.1.1]propellane. | Opens new pathways to novel structural motifs, such as BCPs, for medicinal chemistry. | nih.gov |

| Gas-Phase Reactivity | In the gas phase, elimination reactions compete with the deprotonation seen in solution. | Reveals fundamental reactivity pathways that are typically masked by solvent effects. | utk.edu |

Broadening Synthetic Applications

The utility of dithiane intermediates like 2-Propanone, 1-(1,3-dithian-2-yl)- extends far beyond the synthesis of simple ketones. They are versatile building blocks in the total synthesis of complex natural products. researchgate.net The dithiane group serves as a robust 'scaffolding' to construct a molecular backbone, which can then be removed or transformed in the final stages of a synthesis. researchgate.net This strategy has been instrumental in the synthesis of numerous complex molecules.

| Target Molecule Class | Role of Dithiane Intermediate | Reference(s) |

| Strychnos Alkaloids | The dithiane anion is used in conjugate additions to build the core ring system. | uwindsor.ca |

| Prostaglandins | A dithiane-substituted cyclopentene (B43876) is a key intermediate for building the prostaglandin (B15479496) core. | uwindsor.ca |

| Higher-Carbon Sugars | Reaction of 2-lithio-1,3-dithiane with sugar lactones provides access to higher-order monosaccharides. | uwindsor.ca |

| Bioactive Macrolides | Used as a linchpin to couple complex fragments together. | organic-chemistry.org |

The application in medicinal chemistry, particularly through the synthesis of BCP-containing ketones, represents a modern expansion of dithiane chemistry's utility, aiming to improve the pharmacological properties of drug candidates. nih.gov

Development of Sustainable and Green Chemistry Approaches

A major thrust in modern organic synthesis is the development of more sustainable and environmentally friendly methods. Research into the synthesis and application of 2-Propanone, 1-(1,3-dithian-2-yl)- and related compounds reflects this trend. Key strategies include minimizing waste, avoiding hazardous reagents, and using renewable resources and energy-efficient processes.

Several green approaches have been successfully applied to dithiane chemistry:

Use of Water as a Solvent: The development of water-stable Lewis acid-surfactant catalysts, such as copper bis(dodecyl sulfate), allows for efficient thioacetalization to be performed in water, eliminating the need for volatile organic solvents. organic-chemistry.org

Solvent-Free Conditions: Catalysts like tungstophosphoric acid and perchloric acid on silica gel have proven effective for dithiane formation without any solvent, simplifying purification and reducing waste. organic-chemistry.org

Reusable Catalysts: The use of recyclable catalysts, such as praseodymium triflate or solid-supported acids like HClO₄-SiO₂, aligns with green chemistry principles by reducing catalyst consumption and waste. organic-chemistry.org

Electrochemical Methods: The preparation of functionalized derivatives from dithianes can be achieved using mild and green electrochemical conditions, which replace stoichiometric chemical reagents with electricity. organic-chemistry.org

Metal-Free Catalysis: The oxidative coupling reaction to produce β-ketodithianes without a metal catalyst is a significant green advancement, avoiding the environmental and economic costs associated with transition metals. organic-chemistry.org

These emerging trends underscore a future where the synthesis and application of complex molecules like 2-Propanone, 1-(1,3-dithian-2-yl)- will be increasingly characterized by efficiency, elegance, and environmental responsibility.

Q & A

Q. What are the optimal synthetic routes for 2-Propanone, 1-(1,3-dithian-2-yl)-, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves the condensation of 1,3-dithiane with a ketone precursor under acidic or basic conditions. A common approach is the nucleophilic addition of 1,3-dithiane to a carbonyl compound, followed by deprotection or stabilization.

- Key Parameters for Yield Optimization :

- Catalyst Selection : Use Lewis acids (e.g., BF₃·Et₂O) or protic acids (e.g., H₂SO₄) to enhance electrophilicity of the carbonyl group .

- Solvent System : Polar aprotic solvents (e.g., THF, DCM) improve reactant solubility and stabilize intermediates.

- Temperature Control : Reactions performed at 0–25°C minimize side reactions (e.g., dithiane ring-opening).

- Purification : Column chromatography (silica gel, hexane/EtOAc eluent) ensures high purity.

Q. How can the purity of 2-Propanone, 1-(1,3-dithian-2-yl)-, be assessed using chromatographic techniques?

Methodological Answer: Reverse-phase HPLC or GC-MS are effective for purity analysis. For HPLC:

- Column : Newcrom R1 (C18 stationary phase) .

- Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.

- Detection : UV at 254 nm for ketone moieties.

- Validation : Compare retention times with standards and integrate peak areas to quantify impurities (<1%).

Advanced Research Questions

Q. How to resolve discrepancies in reported spectroscopic data (e.g., NMR or IR) for 2-Propanone, 1-(1,3-dithian-2-yl)-?

Methodological Answer: Discrepancies often arise from solvent effects, instrumentation calibration, or sample hydration. A systematic approach includes:

- NMR Cross-Validation :

- IR Analysis :

- Control Experiments : Replicate measurements under standardized conditions (solvent, concentration, temperature).

Q. What strategies are effective in utilizing 2-Propanone, 1-(1,3-dithian-2-yl)-, as a building block in multi-step organic syntheses?

Methodological Answer: The compound’s dithiane group acts as a masked ketone, enabling sequential transformations:

- Deprotection Strategies :

- Mercury(II)-assisted hydrolysis: Hg(ClO₄)₂ in aqueous THF regenerates the ketone .

- Oxidative cleavage: Use m-CPBA to convert dithiane to sulfoxide intermediates.

- Applications :

- Natural Product Synthesis : Participate in aldol condensations for polyketide backbones.

- Heterocycle Construction : React with hydrazines to form pyrazoles via cyclocondensation.

Q. How does computational modeling (e.g., DFT) predict the reactivity of 2-Propanone, 1-(1,3-dithian-2-yl)-, in nucleophilic additions?

Methodological Answer: DFT calculations (B3LYP/6-311+G(d,p)) provide insights into electronic and steric effects:

- Electrostatic Potential Maps : Identify nucleophilic attack sites (e.g., carbonyl carbon vs. dithiane sulfur).

- Transition State Analysis : Calculate activation energies for competing pathways (e.g., ketone vs. dithiane reactivity).

- Solvent Effects : Include PCM models to simulate polar protic/aprotic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.